2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
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Overview
Description
2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound with a unique structure that combines a pyrrolo and pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrrolo[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These compounds share a similar core structure but differ in the substituents attached to the pyrrolo[2,3-d]pyrimidine ring.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but differ in the nitrogen positions and substituents.
Uniqueness
2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is unique due to its specific substitution pattern and the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
CAS No. |
1184915-92-1 |
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Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-amino-5,5,7-trimethylpyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C9H12N4O/c1-9(2)5-4-11-8(10)12-6(5)13(3)7(9)14/h4H,1-3H3,(H2,10,11,12) |
InChI Key |
RDNXOXLTVURENW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CN=C(N=C2N(C1=O)C)N)C |
Origin of Product |
United States |
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